molecular formula C8H4F3NO2 B6337981 6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one CAS No. 1196155-86-8

6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one

Cat. No.: B6337981
CAS No.: 1196155-86-8
M. Wt: 203.12 g/mol
InChI Key: IIHNLSZJYWGRFE-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one is a heterocyclic compound that features a trifluoromethyl group attached to a furo[2,3-b]pyridin-3-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with trifluoromethyl ketone in the presence of a base, followed by cyclization to form the furo[2,3-b]pyridin-3-one ring system .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The trifluoromethyl group and other positions on the ring can be substituted with different functional groups to create new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups.

Scientific Research Applications

6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one is unique due to the combination of the trifluoromethyl group and the furo[2,3-b]pyridin-3-one core. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

6-(trifluoromethyl)furo[2,3-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO2/c9-8(10,11)6-2-1-4-5(13)3-14-7(4)12-6/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHNLSZJYWGRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)N=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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